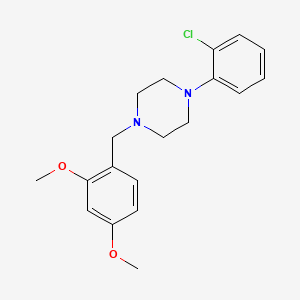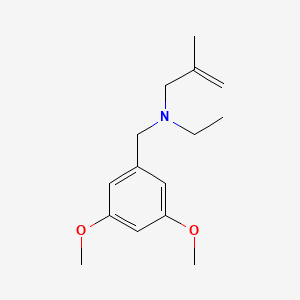
1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and has since gained popularity as a research chemical due to its psychoactive properties. TFMPP is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that modulate intracellular signaling pathways. Activation of these receptors by 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in regulating mood, anxiety, and cognition. The exact mechanism of action of 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, changes in heart rate and blood pressure, and alterations in body temperature and motor activity. 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has also been shown to have anxiogenic and hallucinogenic effects in animal models, which may be related to its interaction with serotonin receptors in the brain.
实验室实验的优点和局限性
1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine is a useful tool for studying the role of serotonin receptors in regulating mood, anxiety, and cognition. It has been used in a variety of animal models to investigate the effects of serotonin receptor activation on behavior and physiology. However, 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has limitations as a research tool, including its potential for abuse and the lack of specificity for serotonin receptors. It is important to use caution when working with 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine and to follow appropriate safety protocols.
未来方向
There are many potential future directions for research on 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine and its related compounds. One area of interest is the development of more selective agonists and antagonists for serotonin receptors, which could be used to investigate the specific roles of these receptors in regulating behavior and physiology. Another area of interest is the use of 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine and related compounds as potential therapeutics for mood and anxiety disorders, as well as for the treatment of other neurological conditions such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential benefits and limitations of 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine and related compounds for scientific research and therapeutic applications.
合成方法
1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzyl chloride with 1-(2-chlorophenyl)piperazine in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but all result in the formation of 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine as a white crystalline powder.
科学研究应用
1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has been extensively studied in scientific research to understand its mechanism of action and potential therapeutic applications. It has been found to interact with serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and cognition. 1-(2-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has also been shown to have anxiogenic and hallucinogenic effects in animal models.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-16-8-7-15(19(13-16)24-2)14-21-9-11-22(12-10-21)18-6-4-3-5-17(18)20/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMREUIIUWMAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259743 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)


![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)


![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)